5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide is a complex organic compound notable for its unique molecular structure and potential applications in scientific research. Its IUPAC name indicates the presence of a trifluoromethyl group attached to a phenyl ring, along with an oxazole and carboxamide functional group. The molecular formula is , with a molecular weight of approximately 270.21 g/mol.
This compound is classified within the oxazole derivatives, which are known for their diverse biological activities. It is related to Leflunomide, a drug used in the treatment of autoimmune diseases, suggesting potential therapeutic applications. The compound's structure includes significant functional groups that may enhance its biological activity and specificity.
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide typically involves several steps:
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide features a distinctive structure characterized by:
The canonical SMILES representation of this compound is CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
, which illustrates its structural complexity .
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with different properties .
The mechanism of action for 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide likely involves interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins. This modulation may influence various biological pathways, potentially leading to therapeutic effects in conditions like autoimmune diseases .
The physical properties of 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide include:
Chemical properties include:
Relevant data suggest that careful handling is necessary due to potential irritant properties associated with some functional groups present in the compound .
5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
These applications highlight its significance in advancing chemical research and drug development .
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2